molecular formula C18H26N2O4S B4625050 isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate

isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No. B4625050
M. Wt: 366.5 g/mol
InChI Key: AXCADHSPIAUUTE-UHFFFAOYSA-N
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Description

Isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate is 366.16132849 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Synthesis Techniques

A foundational aspect of research on compounds like isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate involves understanding their stereochemistry and developing efficient synthesis methods. For instance, research on the stereochemistry of 5-substituted 2-methylcycloheptanones provides insights into the structural aspects that could influence the biological activity of related compounds (J. Marshall & J. J. Partridge, 1968). Moreover, advances in synthesis techniques, such as those described for the preparation of selectively 15N-labelled trans- and cis-isomers of bis-netropsins, contribute to the field by enabling the creation of labeled compounds for research purposes (Bertrand Plouvler et al., 1995).

Crystal Structure Analysis

The study of crystal structures forms another crucial area of research, providing valuable information on the arrangement of atoms within a compound and how this influences its properties. For example, the investigation into the crystal structure of a highly substituted thiophene ring has revealed how intermolecular hydrogen bonds stabilize the structure, a principle that can be applied to understanding the behavior of similar compounds in various environments (Hongtao Wei & Min Ji, 2007).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, which include thiophene derivatives, is of significant interest due to their widespread applications in pharmaceuticals and materials science. For instance, the development of new thieno[2,3-b]thiopyran-4-one derivatives through a convenient synthesis route opens up possibilities for the creation of novel therapeutic agents (Lana Z. El-Agha et al., 2018).

Thermodynamic and Conformational Studies

Understanding the thermodynamics and conformational polymorphism of compounds provides insights into their stability and reactivity. Research in this area, such as the study of hexamorphic crystal systems of a related thiophene carbonitrile, highlights the importance of molecular conformation in determining the properties of crystalline materials (Lian Yu et al., 2000).

properties

IUPAC Name

propan-2-yl 5-carbamoyl-2-(3-cyclopentylpropanoylamino)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-10(2)24-18(23)14-11(3)15(16(19)22)25-17(14)20-13(21)9-8-12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCADHSPIAUUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCC2CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 5-carbamoyl-2-[(3-cyclopentylpropanoyl)amino]-4-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.